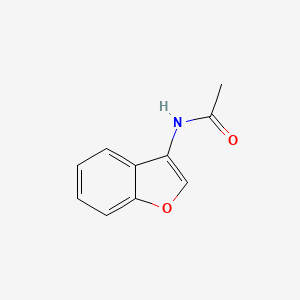
(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a chromen-4-ol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable chromen-4-ol derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromen-4-one derivatives, while substitution of the bromine atom may produce a variety of functionalized chromen-4-ol compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its pharmacological properties has shown potential for the development of new drugs, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific functional attributes.
Wirkmechanismus
The mechanism of action of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-hydroxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol: Similar structure but with different substitution patterns.
(2S,4S)-6-chloro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol: Chlorine atom instead of bromine.
(2S,4S)-6-bromo-2-(methyl)-3,4-dihydro-2H-chromen-4-ol: Methyl group instead of trifluoromethyl.
Uniqueness
The uniqueness of (2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol lies in its combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
(2S,4S)-6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-3,7,9,15H,4H2/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFYYCIXJKDFBX-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Br)OC1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2)Br)O[C@@H]1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl [5-methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B7816925.png)



![4-chloro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B7816954.png)


![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-amine](/img/structure/B7816992.png)



![7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B7817009.png)
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817016.png)
![Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7817017.png)
